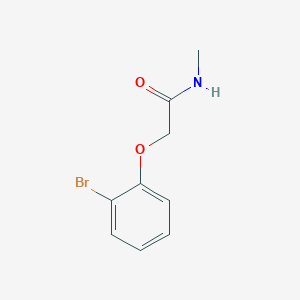

2-(2-溴苯氧基)-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-bromophenoxy)-N-methylacetamide” is an organic compound12. However, there is limited information available about this specific compound. It’s important to note that the information might be under a slightly different name or a closely related compound.

Synthesis Analysis

The synthesis of similar compounds often involves halogen exchange reactions3. However, the specific synthesis process for “2-(2-bromophenoxy)-N-methylacetamide” is not readily available in the searched resources.

Molecular Structure Analysis

The molecular structure of “2-(2-bromophenoxy)-N-methylacetamide” is not explicitly provided in the searched resources. However, similar compounds like “2-(2-Bromophenoxy)propanoic acid” have a molecular formula of C9H9BrO32.Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. However, similar compounds have been studied for their role in the formation of mixed halogenated dioxins and furans4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. However, similar compounds like “2-(2-Bromophenoxy)propanoic acid” have a molecular weight of 245.070 Da2.科学研究应用

-

Scientific Field: Organic Chemistry

- Application : Synthesis of 5- [3- (4-Bromophenyl)-1- (2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-tri-one .

- Method : The compound was prepared by a two-step reaction. The first step was the formation of a chalcone derivative using Claisen–Schmidt condensation, which was followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Scientific Field: Environmental Chemistry

- Application : Investigation of the formation mechanisms of mixed halogenated dioxins and furans (PXDD/Fs) from 2-chlorophenol (2-CP) and 2-bromophenol (2-BP) .

- Method : The study involved gas-phase bimolecular reactions involving 2-CP and 2-BP molecules (and their derived phenoxy radicals), as an initial corridor for the formation of PXDD/Fs .

- Results : The study provided insights into the energetic requirements for the formation of initial pre-PXDDs intermediates and assessed the selectivity of prominent reaction steps depending on the presence of H, Cl or Br at the ortho site on the phenol molecule .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of 2-(2’-Bromophenoxy)propane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of (2-Bromophenoxy)(trimethyl)silane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with trimethylsilyl chloride in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of 2-(2’-Bromophenoxy)propane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of (2-Bromophenoxy)(trimethyl)silane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with trimethylsilyl chloride in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

安全和危害

The specific safety and hazards associated with “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. It’s important to handle all chemicals with appropriate safety measures.

未来方向

The future directions for the study of “2-(2-bromophenoxy)-N-methylacetamide” are not explicitly mentioned in the searched resources. However, similar compounds have been studied for their potential applications in various fields4.

Please note that this information is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature. Always follow standard safety procedures when handling chemicals.

属性

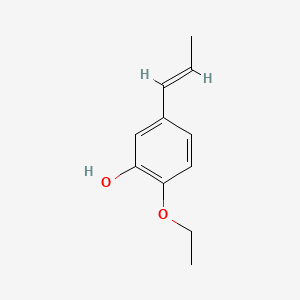

IUPAC Name |

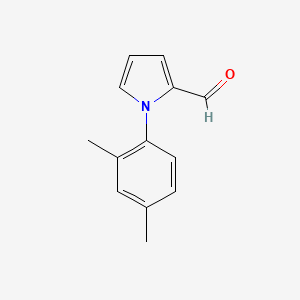

2-(2-bromophenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEWPLFPHYPXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

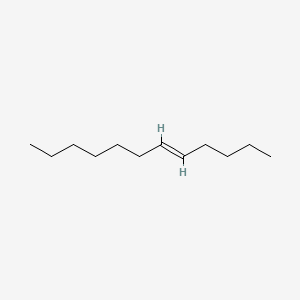

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429005 |

Source

|

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenoxy)-N-methylacetamide | |

CAS RN |

863411-69-2 |

Source

|

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)